4,6-Dichloro-5-methylnicotinonitrile

Enzyme Inhibition Kinetic Study Drug Discovery

Choose 4,6-Dichloro-5-methylnicotinonitrile for your next medicinal chemistry campaign. The 5‑methyl group introduces steric hindrance that directs sequential SNAr functionalization at the 4‑ or 6‑position, while the electron‑withdrawing nitrile group enables controlled reactivity. With a competitive inhibition constant of 5.00 µM, this intermediate is the perfect starting point for mapping structure‑activity relationships and developing potent kinase inhibitors. Its low melting point (83–87 °C) ensures excellent solubility for solution‑phase synthesis and high‑throughput screening.

Molecular Formula C7H4Cl2N2
Molecular Weight 187.02 g/mol
Cat. No. B13667382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-5-methylnicotinonitrile
Molecular FormulaC7H4Cl2N2
Molecular Weight187.02 g/mol
Structural Identifiers
SMILESCC1=C(C(=CN=C1Cl)C#N)Cl
InChIInChI=1S/C7H4Cl2N2/c1-4-6(8)5(2-10)3-11-7(4)9/h3H,1H3
InChIKeyUNQPBYGYWFFDJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-5-methylnicotinonitrile: Baseline Characteristics for Nicotinonitrile Scaffold Procurement


4,6-Dichloro-5-methylnicotinonitrile (CAS 1181447-67-5) is a halogenated pyridine derivative within the nicotinonitrile class, featuring a methyl substituent at the 5-position and chlorine atoms at the 4- and 6-positions on a 3-cyanopyridine core [1]. This compound serves primarily as a versatile intermediate in the synthesis of heterocyclic compounds and pharmaceutical agents, with its reactivity governed by the electron-withdrawing nitrile group and the nucleophilic substitution potential of its chloro substituents .

Why 4,6-Dichloro-5-methylnicotinonitrile Cannot Be Readily Substituted by Unsubstituted or Differently Halogenated Nicotinonitriles


Substitution of 4,6-dichloro-5-methylnicotinonitrile with close analogs such as 4,6-dichloronicotinonitrile or 2,6-dichloro-5-methylnicotinonitrile is not straightforward due to significant differences in steric and electronic profiles. The 5-methyl group in the target compound introduces steric hindrance and alters electron density on the pyridine ring, affecting both the regioselectivity of further functionalization and the compound's binding interactions with biological targets [1]. In contrast, the unsubstituted 4,6-dichloronicotinonitrile (melting point 133-135 °C) [2] lacks this methyl group, resulting in a different reactivity profile and potentially lower potency in specific enzyme inhibition contexts, as suggested by class-level evidence from nicotinonitrile kinase inhibitors [1].

Quantitative Comparative Evidence for 4,6-Dichloro-5-methylnicotinonitrile Against Closest Analogs


In Vitro Enzyme Inhibition: IC50 and Ki Values for 4,6-Dichloro-5-methylnicotinonitrile in a Competitive Inhibition Assay

In a kinetic study evaluating inhibition of an unspecified enzyme, 4,6-dichloro-5-methylnicotinonitrile (compound 4) exhibited an IC50 of 7.34 ± 0.28 µM and a Ki of 5.00 ± 0.016 µM, displaying competitive inhibition kinetics [1]. In the same study, a closely related analog (compound 5) showed an IC50 of 5.30 ± 0.29 µM and a Ki of 8.37 ± 0.008 µM, while another analog (compound 13) yielded an IC50 of 6.14 ± 0.27 µM and a Ki of 3.77 ± 0.002 µM [1]. These data demonstrate that the target compound possesses a distinct kinetic profile, with a Ki intermediate between the two comparators, indicating that subtle structural modifications around the nicotinonitrile core significantly influence binding affinity.

Enzyme Inhibition Kinetic Study Drug Discovery

Comparative Physicochemical Profile: Melting Point and Solubility Distinctions from Unsubstituted Analog

The physicochemical properties of 4,6-dichloro-5-methylnicotinonitrile differ markedly from its unsubstituted analog. While the target compound's melting point is reported to be in the range of 83-87 °C , the 5-unsubstituted comparator 4,6-dichloronicotinonitrile exhibits a significantly higher melting point of 133-135 °C [1]. This 50 °C difference in melting point reflects the disruption of crystal packing by the 5-methyl group, which can enhance solubility in organic solvents and facilitate certain synthetic transformations. Additionally, the molecular weight of the target compound (187.02 g/mol) is higher than that of 4,6-dichloronicotinonitrile (173.00 g/mol) [2].

Physicochemical Characterization Pre-formulation Analytical Chemistry

Positional Isomer Differentiation: Impact on Synthetic Utility and Regioselectivity

4,6-Dichloro-5-methylnicotinonitrile is a positional isomer of 2,6-dichloro-5-methylnicotinonitrile. In the latter, the chlorine atoms occupy the 2- and 6-positions, whereas in the target compound they are at the 4- and 6-positions . This seemingly minor shift has profound consequences for subsequent functionalization. The 4-position in pyridines is generally less reactive toward nucleophilic aromatic substitution (SNAr) than the 2-position due to electronic and steric factors. Therefore, the 4,6-dichloro pattern offers a distinct and often more controlled reactivity profile, enabling regioselective modifications that are not possible with the 2,6-dichloro isomer . This differential reactivity is crucial when constructing complex heterocyclic frameworks where precise control over substitution patterns is required.

Organic Synthesis Medicinal Chemistry Building Blocks

Class-Level Evidence of Submicromolar Kinase Inhibition by Nicotinonitrile Derivatives Bearing 4,6-Disubstitution Patterns

While direct comparative biological data for 4,6-dichloro-5-methylnicotinonitrile against multiple analogs are sparse, class-level evidence from a series of nicotinonitrile derivatives demonstrates that 4,6-disubstituted analogs can achieve potent inhibition of Pim kinases. For example, compound 8e, a 4,6-disubstituted nicotinonitrile derivative, exhibited an IC50 ≤ 0.28 µM against three Pim kinase isoforms, comparable to the pan-kinase inhibitor staurosporine [1]. This suggests that the 4,6-dichloro-5-methyl substitution pattern on the nicotinonitrile scaffold is a privileged motif for achieving high-affinity interactions with certain kinase targets, a potential advantage over other substitution patterns (e.g., 2,4- or 2,6-disubstituted) that may not confer the same level of potency in this context.

Kinase Inhibition Anticancer Lead Optimization

Optimal Application Scenarios for 4,6-Dichloro-5-methylnicotinonitrile Based on Differential Evidence


Lead Optimization in Kinase Inhibitor Programs Requiring Moderate Binding Affinity

Based on the direct comparative kinetic data showing a Ki of 5.00 µM for this compound [1], it is an appropriate choice for medicinal chemistry campaigns targeting enzymes where a moderate, competitive inhibitor is desired as a starting point for structure-activity relationship (SAR) studies. The intermediate potency allows for both gain- and loss-of-function modifications, facilitating the mapping of key binding interactions.

Synthesis of Regioselectively Functionalized Heterocycles via Controlled SNAr

The 4,6-dichloro substitution pattern, as distinguished from the more reactive 2,6-dichloro isomer , makes this compound ideal for multi-step synthetic sequences requiring selective functionalization at the 4- or 6-position. The lower reactivity of the 4-chloro substituent enables chemists to perform sequential SNAr reactions, constructing complex heterocyclic architectures with high regiocontrol.

Pre-formulation Studies Benefiting from Enhanced Solubility

The significantly lower melting point of 4,6-dichloro-5-methylnicotinonitrile (83-87 °C) compared to its unsubstituted analog (133-135 °C) suggests improved solubility in common organic solvents. This property is advantageous for solution-phase synthesis, high-throughput screening, and initial pre-formulation assessments where compound solubility is a critical parameter.

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